molecular formula C42H64O15 B12771279 Licoricesaponin B2 CAS No. 118536-86-0

Licoricesaponin B2

Cat. No.: B12771279
CAS No.: 118536-86-0
M. Wt: 808.9 g/mol
InChI Key: BCNKILSUUHWRTG-JVHDORQOSA-N
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Description

Licoricesaponin B2 is a triterpenoid saponin compound found in the roots of the licorice plant (Glycyrrhiza spp.). It is one of the many bioactive compounds that contribute to the medicinal properties of licorice, which has been used in traditional medicine for thousands of years. This compound is known for its various pharmacological effects, including anti-inflammatory, antiviral, and hepatoprotective activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of licoricesaponin B2 involves complex chemical reactions due to its intricate structure. Typically, the synthesis starts with the extraction of glycyrrhizinic acid from licorice roots, followed by hydrolysis to obtain glycyrrhetinic acid. Glycyrrhetinic acid is then subjected to glycosylation reactions to attach sugar moieties, forming this compound .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from licorice roots. The process involves drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Licoricesaponin B2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various glycosides and aglycones, which have different pharmacological properties .

Scientific Research Applications

Licoricesaponin B2 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their derivatives.

    Biology: Research on this compound focuses on its role in cell signaling pathways and its effects on cellular processes.

    Medicine: this compound is studied for its potential therapeutic effects, including anti-inflammatory, antiviral, and hepatoprotective activities.

    Industry: It is used in the development of natural health products and supplements.

Mechanism of Action

Licoricesaponin B2 exerts its effects through various molecular targets and pathways. It interacts with cell membrane receptors and enzymes, modulating signaling pathways involved in inflammation, immune response, and cell proliferation. For example, it inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and enhances the expression of antioxidant enzymes .

Comparison with Similar Compounds

Licoricesaponin B2 is compared with other triterpenoid saponins such as glycyrrhizinic acid, glycyrrhetinic acid, and licoricesaponin A3. While all these compounds share a common triterpenoid backbone, this compound is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological properties .

Similar Compounds

This compound stands out for its potent anti-inflammatory and hepatoprotective effects, making it a valuable compound in both traditional and modern medicine.

Properties

CAS No.

118536-86-0

Molecular Formula

C42H64O15

Molecular Weight

808.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H64O15/c1-37(2)21-10-13-42(7)22(9-8-19-20-18-39(4,36(52)53)15-14-38(20,3)16-17-41(19,42)6)40(21,5)12-11-23(37)54-35-31(27(46)26(45)30(56-35)33(50)51)57-34-28(47)24(43)25(44)29(55-34)32(48)49/h8,20-31,34-35,43-47H,9-18H2,1-7H3,(H,48,49)(H,50,51)(H,52,53)/t20-,21-,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1

InChI Key

BCNKILSUUHWRTG-JVHDORQOSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)CC=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C

Origin of Product

United States

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